Ethyl 4-amino-2-fluoro-5-methoxybenzoate
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Overview
Description
Ethyl 4-amino-2-fluoro-5-methoxybenzoate is an organic compound with the molecular formula C10H12FNO3 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, a fluorine atom, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2-fluoro-5-methoxybenzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 4-amino-2-fluoro-5-methoxybenzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-fluoro-5-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be employed for ester hydrolysis.
Major Products Formed
Substitution: Derivatives with different substituents on the benzene ring.
Oxidation: Oxidized forms of the compound, potentially forming quinones.
Reduction: Reduced forms, such as amines or alcohols.
Hydrolysis: 4-amino-2-fluoro-5-methoxybenzoic acid.
Scientific Research Applications
Ethyl 4-amino-2-fluoro-5-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-2-fluoro-5-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the amino, fluoro, and methoxy groups can affect its binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-fluoro-5-methoxybenzoate: A closely related compound with similar functional groups but different substitution patterns.
Ethyl 2-amino-4-methoxybenzoate: Lacks the fluorine atom, which can significantly alter its chemical properties and reactivity.
Uniqueness
The presence of the fluorine atom, in particular, can enhance its stability and reactivity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C10H12FNO3 |
---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
ethyl 4-amino-2-fluoro-5-methoxybenzoate |
InChI |
InChI=1S/C10H12FNO3/c1-3-15-10(13)6-4-9(14-2)8(12)5-7(6)11/h4-5H,3,12H2,1-2H3 |
InChI Key |
OGWSGYFLMZVAJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)N)OC |
Origin of Product |
United States |
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